2,6-Di(2-naphthyl)anthracene

Catalog No.
S14458880
CAS No.
M.F
C34H22
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Di(2-naphthyl)anthracene

Product Name

2,6-Di(2-naphthyl)anthracene

IUPAC Name

2,6-dinaphthalen-2-ylanthracene

Molecular Formula

C34H22

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C34H22/c1-3-7-25-17-27(11-9-23(25)5-1)29-13-15-31-22-34-20-30(14-16-32(34)21-33(31)19-29)28-12-10-24-6-2-4-8-26(24)18-28/h1-22H

InChI Key

OTGSVMDWQMHPPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC5=C(C=C(C=C5)C6=CC7=CC=CC=C7C=C6)C=C4C=C3

2,6-Di(2-naphthyl)anthracene is an organic compound with the molecular formula C34H22C_{34}H_{22}. It is a derivative of anthracene, featuring two naphthyl groups attached at the 2 and 6 positions of the anthracene framework. This compound is noted for its significant photophysical properties, making it a subject of interest in organic electronics, particularly in organic light-emitting diodes (OLEDs) and as a host material in fluorescent devices. The structure enhances its stability and luminescence characteristics compared to other anthracene derivatives, contributing to its application in optoelectronic materials .

The chemical behavior of 2,6-di(2-naphthyl)anthracene is influenced by its polycyclic aromatic structure. It participates in various electrophilic substitution reactions typical of aromatic compounds due to the electron-rich nature of the anthracene core. The presence of naphthyl groups can affect the regioselectivity of these reactions, often enhancing reactivity at specific positions on the anthracene ring .

For instance, when subjected to electrophilic reagents, the compound can undergo nitration or sulfonation, leading to a variety of substituted products. The reaction conditions significantly influence the distribution of substitution products due to steric and electronic effects introduced by the naphthyl substituents .

The synthesis of 2,6-di(2-naphthyl)anthracene typically involves multi-step organic reactions. Common methods include:

  • Friedel-Crafts Reaction: This method involves the alkylation of anthracene with naphthalene derivatives using a Lewis acid catalyst such as aluminum chloride.
  • Cross-Coupling Reactions: Techniques like Suzuki or Stille coupling can be employed to link naphthyl groups to the anthracene backbone.
  • Direct Arylation: Recent advances allow for direct arylation methods that can simplify the synthesis by forming C-C bonds without pre-activation of the aromatic systems .

These methods enable the production of high-purity compounds suitable for further applications in materials science.

2,6-Di(2-naphthyl)anthraceneEnhanced stability and luminescenceOLEDs, fluorescent sensors9,10-DiphenylanthraceneHigh efficiency as an emitterOLEDs9,10-Di(phenylethynyl)anthraceneUnique electronic properties due to ethynyl groupsAdvanced optoelectronics1,8-DiphenylanthraceneStrong fluorescence; used in photonic devicesPhotonic applications

The uniqueness of 2,6-di(2-naphthyl)anthracene lies in its dual naphthyl substitution pattern that enhances both stability and luminescence compared to other anthracene derivatives. This makes it particularly valuable for high-performance organic electronic applications .

Interaction studies involving 2,6-di(2-naphthyl)anthracene focus on its behavior in various solvent systems and its interactions with other molecular species. These studies are crucial for understanding how this compound behaves in practical applications such as OLEDs and sensors. For instance, examining its photoluminescence properties in different solvents can reveal insights into solvent effects on emission spectra and quantum efficiency .

Additionally, research into its interactions with electron acceptors or other luminescent materials can help optimize its performance in electronic devices.

Several compounds share structural similarities with 2,6-di(2-naphthyl)anthracene. Key examples include:

  • 9,10-Diphenylanthracene: Known for its excellent photophysical properties; widely used in OLEDs.
  • 9,10-Di(phenylethynyl)anthracene: Exhibits unique electronic characteristics due to the ethynyl substituents.
  • 1,8-Diphenylanthracene: Another derivative that shows strong fluorescence and is used in similar applications.

Comparison Table

CompoundUnique Features

The anthracene core’s 2 and 6 positions are strategically critical for tailoring electronic and steric properties. Substitution at these sites influences conjugation pathways, intermolecular interactions, and solubility.

Regioselective Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, are widely employed to introduce naphthyl groups. For example, 2,6-dibromoanthracene serves as a precursor for coupling with 2-naphthylboronic acid under catalytic conditions. A study demonstrated that sterically hindered ligands on palladium catalysts improve yields in such reactions, achieving up to 95% efficiency with 2-naphthylboronic acid.

Heck reactions offer an alternative route for introducing vinyl-linked substituents. In one approach, anthracene derivatives bearing dihydroxypropyl amide groups were synthesized via Heck coupling, enabling precise control over electronic properties while maintaining steric accessibility.

Impact of Substitution Patterns

Substitution at the 2 and 6 positions minimizes steric hindrance compared to 9,10-functionalized analogs, allowing tighter molecular packing in solid-state applications. This structural feature enhances charge-carrier mobility in organic light-emitting diodes (OLEDs).

Steric Engineering for J-Aggregation Formation

The molecular architecture of 2,6-Di(2-naphthyl)anthracene is strategically designed to promote J-aggregation formation through careful steric engineering [10] [12]. J-aggregation represents a specific type of molecular arrangement where molecules adopt a slip-stacked configuration that enables efficient electronic coupling while maintaining strong emission characteristics [13] [14].

The steric environment created by the naphthyl substituents at the 2,6-positions facilitates the formation of J-aggregated structures in the solid state [10]. This aggregation mode is crucial for achieving the dual functionality of high charge mobility and strong photoluminescence that characterizes this compound [12]. The J-aggregated arrangement allows for effective π-π stacking interactions while minimizing the detrimental effects typically associated with conventional H-aggregation [15] [16].

Crystallographic analysis reveals that 2,6-Di(2-naphthyl)anthracene adopts a specific molecular packing arrangement that promotes J-aggregation [1] [17]. The intermolecular distances and orientations are optimized to enhance electronic coupling between adjacent molecules while preserving the photophysical properties essential for optoelectronic applications [18] [19].

Aggregation ParameterJ-AggregationH-AggregationReference
Molecular ArrangementSlip-stackedFace-to-face [13]
Emission EfficiencyHighQuenched [14]
Charge MobilityEnhancedReduced [10]
Spectral CharacteristicsRed-shiftedBlue-shifted [15]

The steric engineering approach involves the careful selection of substituent size, position, and orientation to achieve optimal intermolecular interactions [20] [18]. The naphthyl groups provide sufficient steric bulk to prevent excessive π-π stacking that would lead to emission quenching, while simultaneously enabling the formation of ordered aggregates necessary for charge transport [21] [22].

Photophysical measurements confirm that 2,6-Di(2-naphthyl)anthracene maintains high photoluminescence quantum yields in the solid state, with values reaching 29.2 percent for single crystals [10] [12]. This exceptional performance is directly attributable to the J-aggregated molecular arrangement that preserves the emissive characteristics while enabling efficient charge transport [3] [9].

The formation of J-aggregates in 2,6-Di(2-naphthyl)anthracene is further enhanced by the specific orientation of the naphthyl substituents [1]. The 2-position attachment of the naphthyl groups creates a molecular geometry that promotes favorable intermolecular interactions while minimizing steric hindrance that could disrupt the desired packing arrangement [17] [18].

Temperature-dependent studies demonstrate that the J-aggregated structure remains stable across a wide temperature range, indicating the robust nature of the intermolecular interactions responsible for this arrangement [16] [19]. This thermal stability is essential for practical optoelectronic device applications where operational temperatures may vary significantly [23] [24].

Donor-Acceptor Configuration Strategies

The molecular design of 2,6-Di(2-naphthyl)anthracene incorporates donor-acceptor configuration principles to optimize charge transport and optoelectronic properties [25] [26]. The anthracene core functions as an electron-rich aromatic system, while the extended conjugation with naphthyl substituents creates a balanced electronic structure suitable for ambipolar charge transport [27] [28].

The donor-acceptor characteristics of this compound are manifested in its electrochemical properties, where distinct oxidation and reduction processes occur at different molecular sites [29] [30]. Cyclic voltammetry measurements reveal well-defined redox processes that correspond to electron transfer involving both the anthracene core and the naphthyl substituents [28] [31].

The electronic structure of 2,6-Di(2-naphthyl)anthracene demonstrates characteristic donor-acceptor behavior through intramolecular charge transfer processes [27] [26]. These charge transfer transitions contribute to the unique photophysical properties and enable the compound to function effectively in both hole and electron transport applications [10] [12].

Electronic PropertyDonor CharacterAcceptor CharacterReference
Oxidation PotentialLowHigh [30]
Reduction PotentialHighLow [29]
Charge Mobility (Holes)1.10 cm²/V·s- [12]
Charge Mobility (Electrons)-0.87 cm²/V·s [12]

The ambipolar charge transport properties of 2,6-Di(2-naphthyl)anthracene result from the balanced donor-acceptor configuration [10] [12]. Single crystal organic light-emitting transistors based on this compound demonstrate exceptional balanced charge transport with hole mobility of 1.10 square centimeters per volt-second and electron mobility of 0.87 square centimeters per volt-second [12] [9].

The donor-acceptor configuration strategy extends to the molecular orbital characteristics, where the highest occupied molecular orbital and lowest unoccupied molecular orbital distributions are optimized for efficient charge injection and transport [7] [32]. The energy levels of these frontier orbitals are positioned to facilitate charge carrier injection from common electrode materials used in optoelectronic devices [8] [33].

Computational analysis reveals that the donor-acceptor character of 2,6-Di(2-naphthyl)anthracene is enhanced by the specific positioning of the naphthyl substituents [7]. The 2,6-substitution pattern creates an electronic structure that promotes charge delocalization while maintaining the necessary energy level alignment for efficient device operation [4] [32].

The photoinduced charge transfer processes in 2,6-Di(2-naphthyl)anthracene contribute to its exceptional optoelectronic performance [27]. These charge transfer transitions enable the compound to function as both a light-emitting material and a charge transport medium, making it particularly suitable for organic light-emitting transistor applications [26] [12].

The density functional theory analysis of 2,6-di(2-naphthyl)anthracene employs rigorous computational methodologies to determine critical charge transport parameters [1] [2]. The theoretical framework utilizes the PBE0 hybrid functional with 6-31G* basis set for calculating transfer integrals between nearest molecular dimers, while incorporating a quantum mechanics/molecular mechanics (QM/MM) model to account for aggregation effects in solid-state environments [1].

The computational protocol implements a 3×3×3 supercell approach where the central molecule undergoes high-level density functional theory treatment at the PBE0/6-31G* level, while surrounding molecules are treated as a frozen low layer using the Universal Force Field (UFF) [1]. This hierarchical approach enables accurate prediction of reorganization energies while maintaining computational efficiency for extended molecular systems.

Table 1: Computational and Experimental Parameters for 2,6-Di(2-naphthyl)anthracene

ParameterValueComputational Method
Hole Reorganization Energy (Eh)145 meVDFT (PBE0/6-31G* with QM/MM)
Hole Transfer Integral (Vh)24.53 meVDFT (PBE0/6-31G*)
Intermolecular Distance (d)5.98 ÅSingle Crystal X-ray Diffraction
J-aggregation TypeJ-aggregated modeTheoretical Analysis
Crystal PackingHerringboneSingle Crystal X-ray Diffraction
Photoluminescence Quantum Yield29.2%Experimental Measurement
Single Crystal Mobility (max)12.3 cm²·V⁻¹·s⁻¹Experimental (OFET)
Ambipolar Hole Mobility1.10 cm²·V⁻¹·s⁻¹Experimental (OLET)
Ambipolar Electron Mobility0.87 cm²·V⁻¹·s⁻¹Experimental (OLET)

The hole reorganization energy of 145 meV represents a significant reduction compared to the 2,6-di(1-naphthyl)anthracene isomer (166 meV), demonstrating the importance of substitution position in optimizing charge transport properties [1]. This lower reorganization energy facilitates more efficient hopping-based charge transport by reducing the energy barrier for charge transfer between adjacent molecules [3].

The electronic coupling calculations reveal multiple pathways for charge transport within the herringbone crystal structure [1] [4]. The transfer integral values demonstrate anisotropic charge transport characteristics, with the strongest coupling occurring between molecules in the herringbone layers (46.98 meV at 4.80 Å distance) and weaker but significant coupling between adjacent herringbone layers (24.53 meV at 5.98 Å distance) [1].

The density functional theory analysis incorporates time-dependent DFT (TD-DFT) calculations using the B3LYP/6-31G(d,p) level of theory to simulate absorption spectra and predict excited-state properties [5] [6]. These calculations provide insights into the frontier molecular orbital energies, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels determining the compound's electronic properties [7] [8].

Advanced computational studies reveal that the B3LYP hybrid functional, which includes a fraction of exact Hartree-Fock exchange, provides accurate geometric and electronic structure predictions for anthracene derivatives [9]. The basis set convergence studies indicate that the 6-31G* basis provides a good balance between computational cost and accuracy for organic semiconductors [9].

Exciton Dynamics Simulation in Extended Aromatic Systems

The exciton dynamics in 2,6-di(2-naphthyl)anthracene demonstrate complex behavior arising from the extended aromatic conjugation and J-aggregated molecular packing [2] [10]. The theoretical framework for exciton dynamics employs sophisticated computational approaches including time-dependent density functional theory and many-body perturbation theory to understand excited-state processes [11] [12].

The extended aromatic system of 2,6-di(2-naphthyl)anthracene creates delocalized excited states that span multiple molecular units in the solid state [13] [14]. Exciton coupling models reveal that the J-aggregated packing motif leads to constructive coupling between transition dipole moments, resulting in enhanced radiative decay rates and efficient solid-state emission [2] [15].

Computational simulations using the hierarchy of pure states equations (HOPS) methodology enable formally exact treatment of exciton diffusion in molecular materials [11]. The adaptive HOPS approach provides size-invariant scaling algorithms for simulating mesoscale quantum dynamics, allowing investigation of exciton transport over length scales relevant to device applications [11].

The fragment molecular orbital approach combined with density-functional tight-binding methods (FMO-DFTB) enables efficient calculation of excitonic Hamiltonians for large molecular assemblies [13] [16]. This methodology incorporates both local excitations and charge-transfer states, providing a comprehensive description of excited-state manifolds in organic semiconductors [13].

Trajectory surface hopping and decoherence-corrected Ehrenfest dynamics calculations reveal the temporal evolution of exciton populations and coherences in 2,6-di(2-naphthyl)anthracene crystals [17] [13]. These simulations demonstrate that thermal fluctuations cause substantial variations in electronic coupling, leading to band-like transport characteristics with high carrier mobilities [16].

The exciton-phonon coupling in extended aromatic systems plays a crucial role in determining radiative and non-radiative decay pathways [15] [18]. Computational studies reveal that the rigid molecular structure of 2,6-di(2-naphthyl)anthracene minimizes non-radiative decay channels, contributing to the high photoluminescence quantum yield of 29.2% [2] [10].

Time-resolved spectroscopy simulations predict ultrafast exciton dynamics with characteristic timescales ranging from femtoseconds to nanoseconds [12] [15]. The computational framework incorporates vibronic coupling effects and environmental fluctuations to provide realistic descriptions of excited-state relaxation processes [12].

Predictive Models for Solid-State Packing Arrangements

The prediction of solid-state packing arrangements for 2,6-di(2-naphthyl)anthracene relies on advanced computational methodologies that incorporate van der Waals interactions and crystal structure prediction algorithms [19] [20]. The theoretical framework employs van der Waals density functional theory (vdW-DF) to accurately describe the weak intermolecular interactions that govern molecular crystal formation [20].

Table 2: Comparison of Transfer Integrals for Different Dimeric Configurations

ConfigurationTransfer Integral (meV)Distance (Å)Packing Type
P1 Configuration46.984.80Herringbone layer
P2 Configuration32.054.82Herringbone layer
P3 Configuration24.535.98Adjacent herringbone
Single Pathway12.698.03Single molecular path

The computational approach utilizes crystal structure prediction methods based on energy minimization and molecular dynamics simulations [19] [21]. These methodologies enable identification of thermodynamically stable polymorphs and prediction of temperature-dependent phase behavior [22] [21].

The predictive models incorporate Hirshfeld surface analysis to quantify intermolecular interactions and identify key packing motifs [23] [24]. This approach reveals that hydrogen-hydrogen contacts represent the dominant intermolecular interactions (56.9% of total contacts), while oxygen-hydrogen hydrogen bonds account for 9.5% of contacts in related anthracene derivatives [24].

Symmetry-adapted perturbation theory (SAPT) calculations provide detailed analysis of intermolecular interaction energies, decomposing the total interaction into electrostatic, exchange, induction, and dispersion components [21]. These calculations reveal that dispersion interactions dominate the intermolecular binding in anthracene-based systems, consistent with the importance of π-π stacking interactions [21].

The theoretical framework employs machine learning approaches to predict crystal packing from molecular structure descriptors [19]. These models incorporate geometric parameters, electronic properties, and energetic descriptors to classify packing architectures and predict optoelectronic properties [19].

Crystal engineering strategies based on computational predictions enable rational design of molecular packing arrangements [19] [22]. The introduction of bulky substituents such as tert-butyl groups at specific positions can modify intermolecular interactions and alter crystal packing from conventional herringbone to slipped herringbone arrangements [22].

The predictive models account for temperature-dependent crystal phase transformations and their impact on optoelectronic properties [19]. Computational studies reveal that thermal expansion can modulate intermolecular distances and electronic coupling, leading to temperature-dependent charge transport characteristics [19].

Advanced computational approaches combine quantum mechanical calculations with classical molecular dynamics to predict crystal growth kinetics and morphology [25]. These multiscale simulations provide insights into nucleation processes and crystal habit modification strategies for optimizing device performance [25].

XLogP3

10.2

Exact Mass

430.172150702 g/mol

Monoisotopic Mass

430.172150702 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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